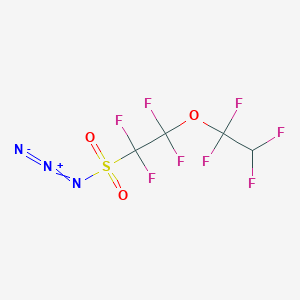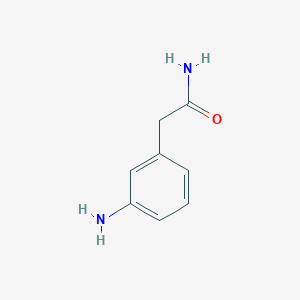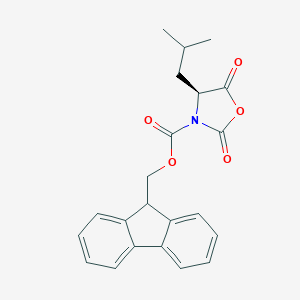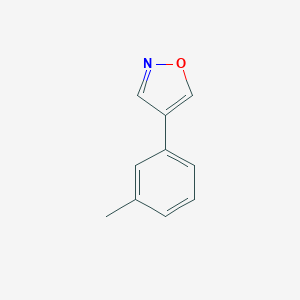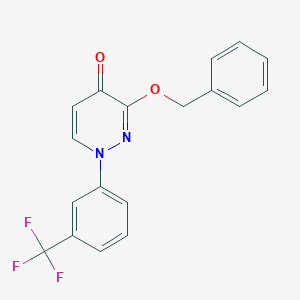
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazinone derivatives and has been extensively studied for its various properties.
作用机制
The mechanism of action of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and pathways involved in these processes.
生化和生理效应
Studies have shown that 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
实验室实验的优点和局限性
The advantages of using 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments include its potential as an anti-inflammatory and anti-cancer agent. It has shown promising results in various animal models and has the potential to be developed into a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
未来方向
There are several future directions for the study of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One potential direction is to further investigate its anti-inflammatory properties and explore its potential use in the treatment of inflammatory diseases. Additionally, more studies are needed to fully understand its mechanism of action and optimize its use as an anti-cancer agent. Furthermore, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成方法
The synthesis of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-(trifluoromethyl)phenyl hydrazine with 3-phenylpropionyl chloride in the presence of a base. The resulting product is then subjected to cyclization in the presence of a suitable reagent to obtain the desired compound.
科学研究应用
The compound 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has potential applications in various scientific research areas. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. Additionally, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
CAS 编号 |
146824-83-1 |
|---|---|
产品名称 |
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
分子式 |
C18H13F3N2O2 |
分子量 |
346.3 g/mol |
IUPAC 名称 |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-7-4-8-15(11-14)23-10-9-16(24)17(22-23)25-12-13-5-2-1-3-6-13/h1-11H,12H2 |
InChI 键 |
AVMFZGAPUSUDOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)COC2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
其他 CAS 编号 |
146824-83-1 |
同义词 |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



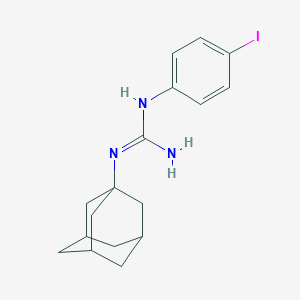
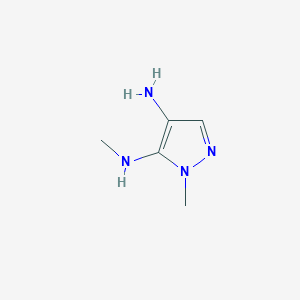


![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
